molecular formula C10H12Cl2N2 B14879104 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine

Cat. No.: B14879104
M. Wt: 231.12 g/mol
InChI Key: ZTXOKKBXAKGOGK-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a pyrrolidine-based secondary amine featuring a 2,4-dichlorophenyl substituent at the 4-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to dipeptidyl peptidase IV (DPP4) inhibitors, a class of therapeutics targeting type 2 diabetes . The dichlorophenyl group contributes to electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12Cl2N2/c11-6-1-2-7(9(12)3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2

InChI Key

ZTXOKKBXAKGOGK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine under reductive amination conditions. The process can be summarized as follows:

    Starting Materials: 2,4-dichlorobenzaldehyde and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Procedure: The 2,4-dichlorobenzaldehyde is reacted with pyrrolidine in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. The reducing agent is then added to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(2,4-Dichlorophenyl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues in DPP4 Inhibition

Key analogues and their pharmacological profiles are summarized below:

Compound Name Structure Modifications Target Activity (Ki/IC50) CAS Number Reference
4-(2,4-Dichlorophenyl)-1-phenylpyrrolidin-3-amine Pyrrolidine core; 2,4-dichlorophenyl, phenyl substituents Ki = 2800 nM (DPP4) 528652*
1-Benzyl-4-(2,4-dichlorophenyl)pyrrolidin-3-amine Benzyl substituent at N1 Ki = 3400 nM (DPP4) 936250-66-7
4-Iodophenyl-alaninyl-(S)-2-cyano-pyrrolidine Pyrrolidine with cyano and iodophenyl groups Ki = 34 nM (DPP4) 527808*
Linagliptin Xanthine-derived DPP4 inhibitor IC50 = 1 nM (DPP4) 668270-12-0

Key Observations :

  • The dichlorophenyl pyrrolidine derivatives exhibit significantly lower DPP4 inhibition potency (Ki > 2800 nM) compared to Linagliptin (IC50 = 1 nM) or the cyano-pyrrolidine analogue (Ki = 34 nM). The absence of a cyano group, critical for forming hydrogen bonds in DPP4’s catalytic site, likely explains this reduced activity .
  • Substitution at the pyrrolidine nitrogen (e.g., benzyl vs. phenyl) minimally impacts potency, suggesting the dichlorophenyl group is the primary pharmacophore .

Heterocyclic Analogues with Dichlorophenyl Moieties

Compound Name Core Structure Molecular Formula Key Features CAS Number Reference
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Pyrimidine-piperidine-pyrazole C18H17Cl3N6 Dichlorophenyl-pyrazole; higher molecular complexity 1026764-48-6
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Pyrimidine-isoxazole C13H8Cl2N4O Isoxazole linker; dichlorophenyl group 264256-44-2
(4-Chlorophenyl)(pyridin-3-yl)methylamine Pyridine-chlorophenyl hybrid C13H13ClN2 Pyridine ring; methylamine substituent 1156267-03-6

Key Observations :

  • The pyrimidine-piperidine-pyrazole derivative (CAS 1026764-48-6) demonstrates increased structural complexity, likely enhancing target selectivity but complicating synthesis .

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